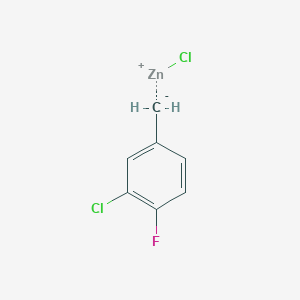
sodiuM 1,5-bis((4-Methoxybenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1,5-bis((4-Methoxybenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxylate: is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with methoxybenzyl groups, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1,5-bis((4-Methoxybenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxylate typically involves multi-step organic reactions
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and prevent degradation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the pyridine ring, converting it to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology:
- Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry:
- Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of sodium 1,5-bis((4-Methoxybenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it may interact with cellular pathways involved in oxidative stress, exerting antioxidant effects.
Comparison with Similar Compounds
- 1,5-Bis((4-Methoxybenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid
- 2-(Hydroxymethyl)-1,5-bis((4-methoxybenzyl)oxy)pyridin-4(1H)-one
Uniqueness: Sodium 1,5-bis((4-Methoxybenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxylate is unique due to the presence of the sodium carboxylate group, which enhances its solubility and reactivity compared to its analogs. This makes it particularly useful in applications requiring high solubility and specific reactivity profiles.
Properties
Molecular Formula |
C22H20NNaO7 |
|---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
sodium;1,5-bis[(4-methoxyphenyl)methoxy]-4-oxopyridine-2-carboxylate |
InChI |
InChI=1S/C22H21NO7.Na/c1-27-17-7-3-15(4-8-17)13-29-21-12-23(19(22(25)26)11-20(21)24)30-14-16-5-9-18(28-2)10-6-16;/h3-12H,13-14H2,1-2H3,(H,25,26);/q;+1/p-1 |
InChI Key |
UVMRZMYIETXCLD-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CN(C(=CC2=O)C(=O)[O-])OCC3=CC=C(C=C3)OC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate;hydrochloride](/img/structure/B13906016.png)

![Ethyl 2-[3-benzyloxy-1-(methylamino)cyclobutyl]acetate](/img/structure/B13906031.png)

![4,4,5,5-Tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,8-bis[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-1,3,2-dioxaborolane](/img/structure/B13906051.png)

![[2-(3-Acetyloxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B13906063.png)
![(1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-ol](/img/structure/B13906064.png)





![methyl 3-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]-1H-pyrazole-5-carboxylate](/img/structure/B13906099.png)
